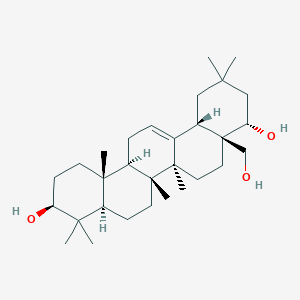
(3S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for 22alpha-Hydroxyerythrodiol are not extensively documented in the literature. it is known to be a metabolite found in natural sources such as the bark and seeds of Ulmus parvifolia . Industrial production methods are likely to involve extraction and purification from these natural sources.
Analyse Chemischer Reaktionen
22alpha-Hydroxyerythrodiol undergoes various types of chemical reactions typical of triterpenoids. These reactions include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
22alpha-Hydroxyerythrodiol has various scientific research applications, including:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.
Biology: It is investigated for its role in biological pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics
Wirkmechanismus
The mechanism of action of 22alpha-Hydroxyerythrodiol involves its interaction with various molecular targets and pathways. As a triterpenoid, it is likely to interact with cellular membranes and proteins, influencing signal transduction pathways and gene expression. The specific molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
22alpha-Hydroxyerythrodiol is unique among triterpenoids due to its specific structure and functional groups. Similar compounds include other triterpenoids such as:
- Betulinic acid
- Oleanolic acid
- Ursolic acid
These compounds share similar structural features but differ in their specific functional groups and biological activities .
Eigenschaften
CAS-Nummer |
20475-26-7 |
|---|---|
Molekularformel |
C30H50O3 |
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
(3S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol |
InChI |
InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(5)12-11-23(32)26(3,4)21(27)10-13-29(22,7)28(19,6)14-15-30(20,18-31)24(33)17-25/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21-,22+,23-,24-,27-,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
YXTURDGNXCWFHX-NEPODAOMSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)C)C)(C)C)O |
Kanonische SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)CO)C)C)(C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















